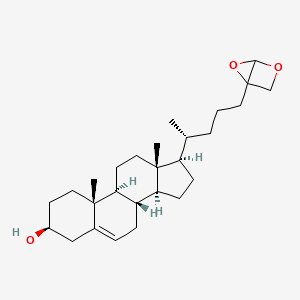

Diepoxycholesterol

説明

Structure

3D Structure

特性

分子式 |

C27H42O3 |

|---|---|

分子量 |

414.6 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(2,5-dioxabicyclo[2.1.0]pentan-4-yl)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H42O3/c1-17(5-4-12-27-16-29-24(27)30-27)21-8-9-22-20-7-6-18-15-19(28)10-13-25(18,2)23(20)11-14-26(21,22)3/h6,17,19-24,28H,4-5,7-16H2,1-3H3/t17-,19+,20+,21-,22+,23+,24?,25+,26-,27?/m1/s1 |

InChIキー |

DQDAWGQNEFIMLJ-JKKSSRGPSA-N |

異性体SMILES |

C[C@H](CCCC12COC1O2)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |

正規SMILES |

CC(CCCC12COC1O2)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5,6:22,23-Diepoxycholesterol in Neurogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The intricate process of neurogenesis, the generation of new neurons, is fundamental for brain development and plasticity. Emerging evidence highlights the significant role of oxysterols, oxidized derivatives of cholesterol, in regulating this process. While the effects of certain oxysterols, such as 24S,25-epoxycholesterol, on neurogenesis are increasingly understood, the specific functions of other complex oxysterols remain largely unexplored. This technical guide focuses on a novel diepoxide derivative, 5,6:22,23-diepoxycholesterol, and proposes a detailed mechanistic framework for its action in promoting neurogenesis. Drawing parallels from the known neurogenic effects of similar epoxycholesterols, we hypothesize that 5,6:22,23-diepoxycholesterol primarily functions through the activation of Liver X Receptors (LXRs). This guide provides a comprehensive overview of the proposed signaling pathways, detailed experimental protocols to validate this hypothesis, and insights into the potential therapeutic applications of this compound in neurodegenerative diseases.

Introduction: The Emerging Role of Oxysterols in Brain Function

The brain is the most cholesterol-rich organ in the body, and maintaining cholesterol homeostasis is critical for its proper function.[1] Oxysterols, once considered mere byproducts of cholesterol metabolism, are now recognized as crucial signaling molecules in the central nervous system (CNS).[2] They are involved in a myriad of processes, including the regulation of lipid metabolism, inflammation, and, most notably, neurogenesis.[1][3]

Several oxysterols have been identified as potent regulators of neural stem cell (NSC) proliferation and differentiation. For instance, 24S,25-epoxycholesterol has been shown to promote the differentiation of dopaminergic neurons through the activation of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis.[4][5] This discovery has opened new avenues for investigating other oxysterols as potential therapeutic agents for neurodegenerative disorders such as Parkinson's disease.[6]

This guide delves into the largely uncharted territory of a specific diepoxide cholesterol derivative, 5,6:22,23-diepoxycholesterol. While direct evidence of its role in neurogenesis is currently lacking in published literature, its structural similarity to other neurogenic oxysterols, particularly the presence of epoxide moieties, suggests a plausible and exciting mechanism of action centered around LXR activation.

Proposed Mechanism of Action: 5,6:22,23-Diepoxycholesterol as an LXR Agonist

We propose that 5,6:22,23-diepoxycholesterol functions as a novel ligand for LXRs, thereby initiating a signaling cascade that promotes the differentiation of neural stem and progenitor cells (NSPCs) into mature neurons. This hypothesis is built upon the established role of other epoxycholesterols in LXR-mediated neurogenesis.[7][8]

The proposed signaling pathway is as follows:

-

Cellular Uptake: 5,6:22,23-diepoxycholesterol, being a lipophilic molecule, is expected to readily cross the cell membrane of NSPCs.

-

LXR Binding and Activation: Inside the cell, the diepoxycholesterol binds to the ligand-binding domain of LXRα and/or LXRβ. This binding induces a conformational change in the receptor.

-

RXR Heterodimerization: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).

-

LXR Response Element (LXRE) Binding: The LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits co-activator proteins, leading to the transcriptional activation of genes involved in neuronal differentiation and maturation.

This proposed mechanism provides a solid foundation for a rigorous experimental investigation into the neurogenic potential of 5,6:22,23-diepoxycholesterol.

Caption: A streamlined workflow outlining the key experiments to validate the proposed mechanism of action.

Broader Implications and Future Directions

The confirmation of 5,6:22,23-diepoxycholesterol as a pro-neurogenic agent acting through LXR would have significant implications for the field of neuroscience and drug development.

-

Novel Therapeutic Target: This molecule could represent a new class of drugs for treating neurodegenerative diseases characterized by neuronal loss, such as Parkinson's and Alzheimer's disease.

-

Tool for Studying Neurogenesis: 5,6:22,23-diepoxycholesterol could serve as a valuable chemical probe to further dissect the intricate roles of LXRs and oxysterol signaling in brain development and repair.

-

Structure-Activity Relationship Studies: The unique diepoxide structure offers opportunities to synthesize and test a range of analogs to optimize potency and selectivity for LXR-mediated neurogenesis.

Future research should also investigate the potential interaction of 5,6:22,23-diepoxycholesterol with other signaling pathways known to regulate neurogenesis, such as the Wnt and Sonic Hedgehog (Shh) pathways. [9][10]The Shh pathway is particularly intriguing, as its receptor, Smoothened, has been shown to be modulated by other cholesterol derivatives. [11][12]

Conclusion

This technical guide has outlined a compelling, hypothesis-driven approach to elucidating the mechanism of action of 5,6:22,23-diepoxycholesterol in neurogenesis. By leveraging established knowledge of oxysterol signaling and employing a suite of robust experimental protocols, researchers can systematically validate the proposed LXR-mediated pathway. The potential discovery of a novel pro-neurogenic compound holds immense promise for advancing our understanding of brain plasticity and for the development of innovative therapies for debilitating neurological disorders.

References

-

Theofilopoulos, S., et al. (2013). Brain cholesterol metabolism, oxysterols, and dementia. Journal of Neurochemistry, 125(3), 337-349. [Link]

-

Wang, Y., et al. (2021). Oxysterols Drive Dopaminergic Neurogenesis from Stem Cells. Cell Stem Cell, 28(10), 1735-1747.e6. [Link]

-

Björkhem, I., et al. (2009). Oxysterols in the brain of the cholesterol 24-hydroxylase knockout mouse. Journal of Lipid Research, 50(5), 936-942. [Link]

-

Sacchetti, P., et al. (2009). Liver X receptors and oxysterols promote ventral midbrain neurogenesis in vivo and in human embryonic stem cells. Cell Stem Cell, 5(4), 409-419. [Link]

-

Hino, S., et al. (2022). Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers. Methods in Molecular Biology, 2574, 43-57. [Link]

-

Guan, Z., et al. (2022). Western Blotting for Neuronal Proteins. ResearchGate. [Link]

-

Bernardo, Y., et al. (2005). Synthesis of (22R,23R)-2α,3α,22,23-diepoxy-5α-hydroxy-stigmastan-6-one from stigmasterol. Journal of Chemical Research, 2005(10), 636-637. [Link]

-

Wang, Q. (2023). Immunofluorescent staining for neuronal marker MAP2. protocols.io. [Link]

-

Luchetti, G., et al. (2016). Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling. eLife, 5, e20304. [Link]

-

de Almeida, F. N., et al. (2022). Neural differentiation protocols: how to choose the correct approach. Neural Regeneration Research, 17(11), 2397-2402. [Link]

-

Carcarino, E., et al. (2021). Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics. Methods in Molecular Biology, 2371, 195-212. [Link]

-

Martin, L. A., et al. (2014). THE ROLE OF OXYSTEROLS IN NEURODEGENERATION: IMPLICATIONS FOR COGNITIVE FUNCTION, MATERNAL EFFECTS, AND SEX-SPECIFIC DIFFERENCES. University of Illinois at Urbana-Champaign. [Link]

-

Bernardo, Y., et al. (2005). Synthesis of (22R, 23R)-22, 23-epoxy-3

, 5 -

Song, J., et al. (2012). Signaling mechanisms regulating adult neural stem cells and neurogenesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1735-1748. [Link]

-

Kovalevich, J., & Langford, D. (2012). Immunofluorescence staining for neuronal markers. ResearchGate. [Link]

-

Karolinska Institutet. (2009). Cholesterol necessary for brain development. Karolinska Institutet News. [Link]

-

Song, B. L., et al. (2005). LXR/RXR activation enhances basolateral efflux of cholesterol in CaCo-2 cells. Journal of Lipid Research, 46(10), 2143-2152. [Link]

-

Byrne, E. F. X., et al. (2016). Cellular cholesterol directly activates Smoothened in Hedgehog signaling. eLife, 5, e17338. [Link]

-

Bio-protocol. (2016). Western Blot Analysis. Bio-protocol, 6(13), e1858. [Link]

-

Spalding, K. L., et al. (2013). Dynamics of hippocampal neurogenesis in adult humans. Cell, 153(6), 1219-1227. [Link]

-

O'Donnell, S. L., et al. (2017). Impact of Lipid Nutrition on Neural Stem/Progenitor Cells. Nutrients, 9(4), 356. [Link]

-

Griffiths, W. J., & Wang, Y. (2019). Localization of sterols and oxysterols in mouse brain reveals distinct spatial cholesterol metabolism. Proceedings of the National Academy of Sciences, 116(11), 4933-4938. [Link]

-

Patrizi, A., et al. (2006). Immunofluorescence in brain sections: simultaneous detection of presynaptic and postsynaptic proteins in identified neurons. Nature Protocols, 1(4), 1886-1892. [Link]

-

Öhman, T., et al. (2024). Lipotype acquisition during neural development is not recapitulated in stem cell–derived neurons. The Journal of Cell Biology, 223(4), e202305141. [Link]

-

Shi, Y., et al. (2010). Dynamic signaling for neural stem cell fate determination. Molecular Neurobiology, 41(2-3), 81-93. [Link]

-

Protocol to study adult neurogenesis in fresh-frozen human hippocampal tissue using an immunofluorescence quantitative approach. (2023). STAR Protocols, 4(1), 102035. [Link]

-

Song, B. L. (2019). The interplay of Patched, Smoothened and cholesterol in Hedgehog signaling. Current Opinion in Cell Biology, 61, 31-38. [Link]

-

Pierfelice, T., et al. (2008). Expression of Grb2 protein during neurogenesis. (Right) Western blot... ResearchGate. [Link]

-

Griffiths, W. J., & Wang, Y. (2016). Current trends in oxysterol research. Biochemical and Biophysical Research Communications, 473(3), 731-748. [Link]

-

JoVE. (2021). Neural Differentiation from Human Embryonic Stem Cells | Protocol Preview. YouTube. [Link]

-

Laezza, F., et al. (2016). Improved Methods for Fluorescence Microscopy Detection of Macromolecules at the Axon Initial Segment. Frontiers in Neuroanatomy, 10, 107. [Link]

-

Song, B. L. (2019). The interplay of Patched, Smoothened and cholesterol in Hedgehog signaling. Current Opinion in Cell Biology, 61, 31-38. [Link]

-

Janowski, B. A., et al. (1999). Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway. The Journal of Biological Chemistry, 274(27), 18937-18940. [Link]

-

Procell. (2024). Comprehensive Guide to Neural Stem Cell Cultivation and Differentiation. Procell. [Link]

-

Nachtergaele, S., et al. (2014). Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling. eLife, 3, e02552. [Link]

-

da Silva, J. A., et al. (2024). 7-Ketocholesterol Effects on Osteogenic Differentiation of Adipose Tissue-Derived Mesenchymal Stem Cells. International Journal of Molecular Sciences, 25(21), 11380. [Link]

-

Kim, B., et al. (2023). Side-Chain Immune Oxysterols Induce Neuroinflammation by Activating Microglia. International Journal of Molecular Sciences, 24(20), 15354. [Link]

-

Chromatrap. (n.d.). Chromatrap® ChIP-seq. Sopachem. [Link]

-

Dold, C. (2014). An Introduction: Quantification of the Hippocampal BDNF Content of Maternally Separated Rats Using a Western Blot Protocol. Digital Scholarship@UNLV. [Link]

-

Lopes, F. M., et al. (2021). Immunofluorescence staining for the neuronal markers neurofilament and... ResearchGate. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Neural Stem Cell Culture Protocols [sigmaaldrich.com]

- 3. Identification of 5α, 6α-epoxycholesterol as a novel modulator of liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Oxysterols Drive Dopaminergic Neurogenesis from Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Enhanced dendritic morphogenesis of adult hippocampal newborn neurons in central 5-HT-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | eLife [elifesciences.org]

- 12. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Epoxycholesterols as Endogenous Ligands for Liver X Receptors (LXRs)

A Senior Application Scientist's Perspective on Mechanism, Characterization, and Therapeutic Potential

Introduction: The Central Role of Liver X Receptors in Metabolic Homeostasis

Liver X Receptors (LXRs), comprising two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[1][2] Initially classified as orphan receptors, their de-orphanization revealed that specific oxidized derivatives of cholesterol, known as oxysterols, are their endogenous ligands.[3][4] This discovery positioned LXRs as critical cellular "cholesterol sensors" that orchestrate a complex transcriptional network to maintain cholesterol, fatty acid, and glucose homeostasis.[2][5] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously.[6][7] Upon activation, these receptors play a pivotal role in mitigating cholesterol overload by promoting reverse cholesterol transport, enhancing cholesterol conversion to bile acids, and modulating inflammatory pathways.[8][9] Given their central function, LXRs have emerged as significant therapeutic targets for metabolic and inflammatory diseases, including atherosclerosis.[6][7]

Core Mechanism: The LXR-RXR Heterodimer Signaling Cascade

The transcriptional activity of LXRs is governed by their ability to form a permissive heterodimer with the Retinoid X Receptor (RXR).[1] In the absence of a ligand, the LXR-RXR complex is bound to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes. In this basal state, the complex is associated with co-repressor proteins (e.g., SMRT, NCoR) that recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[10]

The binding of an agonist, such as an epoxycholesterol, induces a conformational change in the LXR ligand-binding domain. This pivotal shift displaces the co-repressor complex and facilitates the recruitment of co-activator proteins (e.g., SRC-1, p300/CBP), which possess histone acetyltransferase (HAT) activity. The subsequent acetylation of histones leads to chromatin decondensation, enabling the assembly of the transcriptional machinery and robust activation of target gene expression.[10]

Caption: Workflow for an LXR luciferase reporter assay.

Direct Binding Validation: Surface Plasmon Resonance (SPR)

To confirm that the observed transcriptional activation is due to direct physical interaction, a label-free binding assay such as Surface Plasmon Resonance (SPR) is indispensable. [11]SPR measures the binding kinetics (association and dissociation rates) and affinity (Kᴅ) between a ligand and a receptor in real-time. [12][13][14] Experimental Protocol: SPR Analysis of LXR-Ligand Binding

-

Protein Immobilization:

-

Covalently immobilize purified recombinant LXR ligand-binding domain (LBD) protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the test ligand (diepoxycholesterol) in a suitable running buffer.

-

Inject the ligand solutions over the sensor and reference flow cells at a constant flow rate.

-

-

Data Acquisition:

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of ligand binding to the immobilized receptor. This generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

-

Causality Insight: A low Kᴅ value (typically in the nanomolar to low micromolar range for nuclear receptors) provides definitive proof of a direct, high-affinity interaction between the ligand and the LXR protein, validating the results of the functional assay.

Genomic Validation: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

The ultimate validation is to demonstrate that the endogenous ligand engages LXR at its native genomic targets within a relevant cell type (e.g., macrophages). ChIP-Seq combines chromatin immunoprecipitation with next-generation sequencing to identify the genome-wide binding sites of a transcription factor. [15][16][17] Experimental Protocol: LXR ChIP-Seq

-

Cell Treatment and Cross-linking:

-

Treat macrophages (e.g., THP-1 or primary murine bone marrow-derived macrophages) with the ligand (diepoxycholesterol) or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin overnight with an antibody specific to LXRα or LXRβ. Use a non-specific IgG as a negative control.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

-

DNA Purification and Sequencing:

-

Wash the beads to remove non-specific binding.

-

Reverse the cross-links by heating and digest the protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA and sequence it using an NGS platform. [17][18][19]5. Data Analysis:

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the LXR IP sample compared to the input control.

-

Perform motif analysis on the identified peaks to confirm the presence of LXREs.

-

Causality Insight: Identifying ligand-dependent LXR binding at the promoters of known target genes (e.g., ABCA1, SREBP1c) provides unequivocal evidence that the ligand engages the receptor in its native chromatin context to regulate the LXR-dependent transcriptome.

Sources

- 1. Liver X receptor - Wikipedia [en.wikipedia.org]

- 2. Biological role of liver X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligands of Therapeutic Utility for the Liver X Receptors [mdpi.com]

- 10. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-binding regulation of LXR/RXR and LXR/PPAR heterodimerizations: SPR technology-based kinetic analysis correlated with molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 18. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 19. youtube.com [youtube.com]

Biosynthetic Pathway and Pharmacological Potential of 5,6:24,25-Diepoxycholesterol

The following is an in-depth technical guide on the biosynthetic pathway, synthesis, and pharmacological characterization of 5,6:24,25-diepoxycholesterol derived from desmosterol.

A Technical Guide for Drug Development and Lipidomics

Executive Summary

5,6:24,25-Diepoxycholesterol is a rare, bioactive oxysterol derived from the precursor desmosterol (cholesta-5,24-dien-3β-ol).[1] Unlike canonical cholesterol metabolites, this molecule features two epoxide rings: one at the side chain (C24-C25) and one on the steroid nucleus (C5-C6).[1] Recent pharmacological profiling has identified it as a potent, isoform-selective agonist for Liver X Receptor alpha (LXRα) , distinguishing it from the non-selective endogenous ligand 24(S),25-epoxycholesterol.

This guide details the molecular mechanism of its formation, protocols for its synthesis and isolation, and its critical role in modulating lipid homeostasis and neuroinflammation.[1]

Molecular Mechanism: The Biosynthetic Pathway[1]

The formation of 5,6:24,25-diepoxycholesterol is a multi-step process that intersects the Bloch pathway of cholesterol biosynthesis with oxidative shunt pathways.[1] It relies on the presence of two reactive double bonds in desmosterol: the

Precursor Availability: Desmosterol Accumulation

Desmosterol is the immediate precursor to cholesterol in the Bloch pathway.[1][2] Under normal physiological conditions, it is rapidly reduced by 24-dehydrocholesterol reductase (DHCR24) .[1] However, in specific contexts—such as DHCR24 inhibition (e.g., by oxidative stress or pharmaceuticals like triparanol) or in the developing brain—desmosterol accumulates, becoming available for alternative oxidation.[1]

Step 1: Side-Chain Epoxidation (Formation of 24,25-Epoxycholesterol)

The first critical step is the introduction of the epoxide at the C24-C25 position.[1] This occurs via two primary mechanisms:

-

The Shunt Pathway (De Novo): Squalene Epoxidase (SQLE) introduces a second epoxide group into squalene, forming 2,3;22,23-diepoxysqualene, which cyclizes directly to 24(S),25-epoxycholesterol.[1][3]

-

Direct Desmosterol Oxidation: The enzyme CYP46A1 (Cholesterol 24-hydroxylase), predominantly expressed in the brain, can metabolize desmosterol.[1] While its primary product is 24-hydroxydesmosterol, it also catalyzes the epoxidation of the

double bond to yield 24,25-epoxycholesterol .[1]

Step 2: Nucleus Epoxidation (Formation of the Diepoxide)

The conversion of 24,25-epoxycholesterol to 5,6:24,25-diepoxycholesterol involves the epoxidation of the

-

Mechanism: This step is frequently driven by Reactive Oxygen Species (ROS) or non-enzymatic lipid peroxidation, particularly in inflammatory environments (e.g., atherosclerotic plaques or neurodegenerative tissue).[1]

-

Enzymatic Potential: Evidence suggests that cytochrome P450s with epoxidase activity (e.g., CYP27A1 or specific isoforms involved in bile acid synthesis) may facilitate this transformation, though the non-enzymatic route is the dominant source of the 5

,6

Pathway Visualization

The following diagram illustrates the bifurcation from the standard cholesterol pathway to the formation of the diepoxide.[1]

Caption: Biosynthetic route from Desmosterol to 5,6:24,25-Diepoxycholesterol, highlighting the divergence from canonical cholesterol synthesis.[1]

Technical Protocols: Synthesis and Isolation

For research applications, relying on endogenous isolation is inefficient due to low abundance and instability.[1] The following protocols describe the Chemical Synthesis of the standard and the LC-MS/MS parameters for detection.

Chemical Synthesis Protocol (Standard Preparation)

Objective: To synthesize 5,6:24,25-diepoxycholesterol from desmosterol for use as an analytical standard or pharmacological reagent.[1]

Reagents:

-

Desmosterol (Commercial grade, >95% purity)[1]

-

m-Chloroperbenzoic acid (m-CPBA)[1]

-

Dichloromethane (DCM)

-

Sodium bicarbonate (

)

Workflow:

-

Dissolution: Dissolve 10 mg of Desmosterol in 5 mL of anhydrous DCM under an argon atmosphere.

-

Epoxidation: Cool the solution to 0°C. Add 2.2 equivalents of m-CPBA dissolved in DCM dropwise over 15 minutes.

-

Note: Using 2.2 equivalents ensures epoxidation at both the

(more reactive) and

-

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Quenching: Quench the reaction with 10% aqueous

to neutralize excess peroxide, followed by washing with saturated -

Purification: Extract the organic layer, dry over

, and concentrate in vacuo. -

Isolation: Purify via Flash Column Chromatography on silica gel.

Analytical Detection (LC-MS/MS)

Objective: To detect and quantify 5,6:24,25-diepoxycholesterol in biological samples (e.g., neuronal cell lysates).

| Parameter | Setting |

| Ionization Source | Electrospray Ionization (ESI) - Positive Mode |

| Derivatization | Picolinyl ester (recommended to enhance ionization of sterols) |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (50:[1]50) + 0.1% Formic Acid |

| MRM Transition | m/z 524.4 |

| Retention Time | Distinct shift relative to 24,25-EC due to increased polarity of the second epoxide.[1] |

Therapeutic Implications: LXR Selectivity[4][5][6]

The physiological significance of 5,6:24,25-diepoxycholesterol lies in its unique interaction with nuclear receptors.[1]

LXR Selectivity

While 24,25-epoxycholesterol is a potent agonist for both LXR

-

Mechanism: The 5,6-epoxide moiety restricts the flexibility of the B-ring, preventing the molecule from accommodating the slightly smaller ligand-binding pocket of LXR

, while retaining high affinity for LXR -

Drug Development Utility: Selective LXR

agonists are highly sought after to dissociate the beneficial effects on reverse cholesterol transport (macrophage ABCA1 induction) from the adverse lipogenic effects (SREBP-1c induction) often mediated by broad LXR activation.[1]

Neuroprotection and Inflammation

In the brain, where CYP46A1 is active and oxidative stress can generate 5,6-epoxides, this metabolite may serve as an endogenous feedback regulator.[1]

-

Dendrogenin Pathway: 5,6-epoxycholesterol is a precursor to Dendrogenin A and B (histamine/polyamine conjugates).[1] The diepoxide represents a parallel branch that may modulate neuroinflammation directly via LXR signaling without requiring conjugation.[1]

References

-

Biosynthesis of 24S,25-epoxycholesterol and other oxysterols. Source: Griffiths, W. J., & Wang, Y. (2020).[1] Oxysterols as Lipid Mediators: Their Biosynthetic Genes, Enzymes and Metabolites.

-

Desmosterol Metabolism and CYP46A1 Activity. Source: Mast, N., et al. (2003).[1] Oxidation of 7-dehydrocholesterol and desmosterol by human cytochrome P450 46A1.

-

LXR Ligand Selectivity and Diepoxycholesterol. Source: Ladurner, A., et al. (2023).[1] International Union of Basic and Clinical Pharmacology CXIII: Nuclear Receptor Superfamily—Update 2023.

-

Desmosterol Accumulation and DHCR24 Regulation. Source: Jansen, M., et al. (2016).[1][2][5] What dictates the accumulation of desmosterol in the developing brain?

Sources

- 1. Desmosterol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. International Union of Basic and Clinical Pharmacology CXIII: Nuclear Receptor Superfamily—Update 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Section 1: The Biological Context: Diepoxycholesterol and Stem Cell Fate

An In-Depth Technical Guide for the Gene Expression Profiling of Diepoxycholesterol-Treated Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as potent signaling molecules that modulate fundamental cellular processes, including those governing stem cell fate. Among these, diepoxycholesterol, specifically cholesterol-5,6-epoxide (5,6-EC), has been implicated in a range of pathologies, yet its direct impact on stem cell biology remains an area of intense investigation.[1] Understanding the transcriptomic alterations induced by 5,6-EC is critical for elucidating its mechanism of action and harnessing its potential in regenerative medicine or oncology. This guide provides a comprehensive, technically-grounded framework for designing, executing, and interpreting gene expression profiling experiments on stem cells treated with diepoxycholesterol. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and reproducible workflow from cell culture to bioinformatics and final data interpretation.

Before embarking on a genome-wide expression study, it is crucial to ground the experiment in a solid biological hypothesis. Diepoxycholesterol does not act in a vacuum; it interfaces with complex, highly conserved signaling networks that dictate stem cell self-renewal and differentiation.

1.1. Diepoxycholesterol: A Bioactive Oxysterol Cholesterol-5,6-epoxides (5,6-ECs) are oxysterols formed through mechanisms including reactive oxygen species (ROS) and enzymatic activity.[1] They exist as two diastereoisomers, 5,6α-EC and 5,6β-EC, and have been shown to induce a cellular state known as "oxiapoptophagy"—a confluence of oxidative stress, apoptosis, and autophagy—in various cell types.[2] This potent bioactivity is the primary rationale for investigating its effects on stem cells, which rely on a delicate balance of these very processes to maintain pluripotency and execute differentiation programs.

1.2. Hypothesized Signaling Pathways of Influence Based on the broader oxysterol literature, several key signaling pathways are likely targets of 5,6-EC in stem cells. A robust gene expression analysis will seek to find transcriptional evidence of their modulation.

-

Wnt/β-Catenin Signaling: This pathway is fundamental to stem cell maintenance and differentiation. Other oxysterols are known to inhibit Wnt/β-catenin signaling, providing a strong rationale to investigate this axis.[3][4] For instance, 7-Ketocholesterol (7-KC) has been shown to promote osteogenic differentiation in mesenchymal stem cells (MSCs) by activating the Wnt/β-catenin pathway.[5][6]

-

Hedgehog (Hh) Signaling: The Hh pathway, critical for embryonic development and adult tissue homeostasis, is uniquely modulated by sterols. Oxysterols can serve as potent activators of Smoothened (SMO), a key transmembrane protein in the Hh pathway, making this a primary pathway of interest.[7][8][9]

-

ROS-Mediated Signaling (e.g., AKT/FOXO1): High levels of cholesterol and its metabolites can trigger the generation of reactive oxygen species (ROS).[10] ROS, in turn, can activate signaling cascades like the AKT/FOXO1 pathway, which governs apoptosis and autophagy.[10][11] Given that 5,6-EC can induce oxidative stress, its influence on this pathway is a critical area of inquiry.[12]

Section 2: Designing a Self-Validating Experiment

The integrity of your gene expression data is determined before a single cell is lysed. A thoughtfully designed experiment minimizes confounding variables and builds internal controls, making the resulting data trustworthy.

2.1. Causality Behind Experimental Choices

-

Stem Cell Model: The choice of stem cell is paramount. Mesenchymal Stem Cells (MSCs) are an excellent model due to their robust nature and clear differentiation potential into osteogenic, adipogenic, and chondrogenic lineages.[13] Human umbilical cord-derived MSCs (UC-MSCs) offer a highly reproducible, progenitor-like cell source.[14]

-

Dose-Response and Time-Course: A single dose and time point provides a snapshot; a matrix provides the full picture.

-

Rationale: Low concentrations of 5,6-EC may trigger differentiation pathways, while high concentrations could induce cytotoxicity and stress responses.[15] A preliminary cell viability assay (e.g., MTT or PrestoBlue™) is essential to determine the sub-lethal concentration range for your specific stem cell line.

-

Recommendation: Perform a time-course experiment (e.g., 6, 24, 48 hours) at a minimum of two concentrations (low and high sub-lethal) to capture both early-response and late-stage transcriptional programs.

-

-

The Criticality of Controls:

-

Vehicle Control (Required): Diepoxycholesterol is lipophilic and will be dissolved in a solvent like ethanol or DMSO. The vehicle control consists of stem cells treated with the same final concentration of the solvent used for the highest 5,6-EC dose. This is non-negotiable, as solvents themselves can induce minor gene expression changes.

-

Untreated Control: Cells grown in standard culture medium.

-

Biological Replicates: A minimum of three independent biological replicates for each condition is the gold standard for statistical power in differential expression analysis.

-

Section 3: The Core Experimental Workflow

This section details the step-by-step protocols, forming a self-validating system where each stage includes a quality control checkpoint.

3.1. Protocol: Stem Cell Culture and Treatment

-

Culture: Culture human MSCs in Mesenchymal Stem Cell Growth Medium at 37°C, 5% CO₂. Passage cells at 80-90% confluency and use cells between passages 3 and 6 to avoid senescence-related artifacts.

-

Seeding: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.

-

Preparation of Dosing Solution: Prepare a 10 mM stock solution of Diepoxycholesterol (e.g., Cholesterol-5,6α-epoxide) in 100% ethanol.

-

Treatment: For each time point and replicate, aspirate the medium and replace it with fresh medium containing either the vehicle (ethanol, final concentration ≤ 0.1%) or the desired final concentration of diepoxycholesterol (e.g., 1 µM and 10 µM).

-

Incubation: Return plates to the incubator for the specified duration (e.g., 24 hours).

-

Harvest: Aspirate the medium, wash cells once with 1 mL of cold, sterile PBS, and lyse the cells directly in the well by adding 350 µL of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol. Pipette lysate vigorously to homogenize and transfer to a microcentrifuge tube. Proceed immediately to RNA extraction or store at -80°C.

3.2. Protocol: RNA Extraction and Quality Control

-

Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol, including the on-column DNase digestion step to eliminate genomic DNA contamination.

-

Quantification: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 is indicative of high purity.

-

Integrity Check (QC Gate): Assess RNA integrity by running samples on an Agilent Bioanalyzer or TapeStation. This is a critical checkpoint. Proceed only with samples having an RNA Integrity Number (RIN) of ≥ 8.0. Low RIN values indicate RNA degradation and will lead to a 3' bias in sequencing data, compromising the results.

3.3. Protocol: RNA-Seq Library Preparation

-

mRNA Isolation: Begin with 1 µg of total RNA per sample. Isolate mRNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.

-

Fragmentation & Priming: Elute and fragment the mRNA using enzymatic or chemical methods to a target size of ~200-400 bp. Prime the fragmented RNA with random hexamers.

-

cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.

-

End Repair and Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters with unique indices for each sample. This indexing allows for multiplexing (pooling multiple samples in one sequencing run).

-

Amplification: Amplify the library using PCR to generate sufficient material for sequencing. The number of cycles should be minimized to avoid PCR bias.

-

Library QC (QC Gate): Validate the final library concentration using a fluorometric method (Qubit) and confirm the size distribution and purity using a Bioanalyzer. A successful library will show a distinct peak at the expected size range (~300-500 bp including adapters).

Section 4: Bioinformatic Analysis and Data Interpretation

Raw sequencing data is meaningless without a rigorous, reproducible bioinformatics pipeline.[16][17] The goal is to convert raw reads into a quantified list of differentially expressed genes and the biological pathways they represent.

4.1. Protocol: From Raw Reads to Differentially Expressed Genes

-

Raw Read QC: Use FastQC to assess the quality of the raw FASTQ files from the sequencer. Check for per-base quality scores, adapter content, and other metrics.

-

Trimming: Use a tool like Trimmomatic to remove low-quality bases and adapter sequences identified in the QC step.

-

Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR. The output is a BAM file.

-

Quantification: Use a tool like featureCounts to count how many reads map to each gene based on a gene annotation file (GTF). The output is a raw count matrix, with genes as rows and samples as columns.

-

Differential Gene Expression (DGE) Analysis: Import the raw count matrix into R and use a specialized package like DESeq2 or edgeR.[18] These tools are designed to handle the unique statistical properties of count data.

-

Normalization: The software normalizes for differences in sequencing depth between samples.

-

Statistical Testing: It performs statistical tests to identify genes where the difference in expression between groups (e.g., vehicle vs. treated) is greater than expected by chance.

-

Output: The primary output is a table of results for every gene, including the base mean expression, log₂ fold change, p-value, and an adjusted p-value (padj) or False Discovery Rate (FDR), which corrects for multiple testing.

-

4.2. Pathway and Gene Ontology (GO) Enrichment Analysis A list of thousands of differentially expressed genes (DEGs) is difficult to interpret. The final step is to identify which biological pathways or functions are over-represented in this list.

-

Method: Use the list of significant DEGs (e.g., padj < 0.05) as input for tools like GSEA (Gene Set Enrichment Analysis), DAVID, or Metascape.

-

Interpretation: This analysis will reveal if the genes affected by diepoxycholesterol are enriched in specific pathways, such as "Wnt signaling," "osteoblast differentiation," or "response to oxidative stress," thereby linking the transcriptomic data back to the biological hypotheses.[19]

Section 5: Data Presentation and Validation

5.1. Presenting Quantitative Data Summarize the DGE results in a clear, sortable table. Volcano plots are an excellent visualization to show the relationship between statistical significance (p-value) and magnitude of change (fold change) for every gene.

Table 1: Example Summary of Top Differentially Expressed Genes

| Gene Symbol | Ensembl ID | Base Mean | log2FoldChange | p-value | padj (FDR) |

| WNT5A | ENSG00000114251 | 1543.2 | 2.58 | 1.2e-15 | 4.5e-11 |

| SOX9 | ENSG00000125398 | 876.5 | 2.13 | 3.4e-12 | 8.1e-08 |

| HMOX1 | ENSG00000100292 | 2011.9 | 3.50 | 7.8e-21 | 1.6e-16 |

| PPARG | ENSG00000169554 | 1209.1 | -1.98 | 5.6e-09 | 9.2e-06 |

| ... | ... | ... | ... | ... | ... |

5.2. The Necessity of Validation RNA-Seq is a powerful discovery tool, but it is considered best practice to validate the expression changes of a few key genes using an independent method. Quantitative Reverse Transcription PCR (RT-qPCR) is the gold standard for this purpose. Select 3-5 top up- and down-regulated genes from your DEG list, design primers, and confirm that their expression changes are consistent with the sequencing data.

Section 6: Safety and Handling of Diepoxycholesterol

As a Senior Application Scientist, safety is paramount. While cholesterol itself is generally considered safe, its oxidized and epoxidized derivatives require more careful handling.[20][21]

-

Hazard Classification: Related epoxy-cholesterol compounds are classified as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[22] Assume diepoxycholesterol carries similar risks.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound, both in its powdered form and in solution.

-

Handling: Handle the powdered compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

-

Storage: Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C, tightly sealed and protected from light.

-

Disposal: Dispose of all contaminated waste (pipette tips, tubes, plates) and unused solutions as chemical waste in accordance with your institution's environmental health and safety guidelines.

References

-

Dwyer, N. K., et al. (2007). Oxysterols stimulate Sonic hedgehog signal transduction and proliferation of medulloblastoma cells. Proceedings of the National Academy of Sciences, 104(12), 5040-5045. [Link]

-

Lin, C.-Y., et al. (2021). Effects of Lipids and Lipoproteins on Mesenchymal Stem Cells Used in Cardiac Tissue Regeneration. International Journal of Molecular Sciences, 22(16), 8545. [Link]

-

Zhang, Y., et al. (2022). Oxysterol derivatives Oxy186 and Oxy210 inhibit WNT signaling in non-small cell lung cancer. Cell & Bioscience, 12(1), 101. [Link]

-

Zeng, G., et al. (2012). Simvastatin enhances bone marrow stromal cell differentiation into endothelial cells via notch signaling pathway. Journal of Biological Chemistry, 287(1), 761-9. [Link]

-

de Siracusa, C. C. B., et al. (2021). 7-Ketocholesterol Effects on Osteogenic Differentiation of Adipose Tissue-Derived Mesenchymal Stem Cells. International Journal of Molecular Sciences, 22(21), 11522. [Link]

-

de Siracusa, C. C. B., et al. (2021). 7-Ketocholesterol Effects on Osteogenic Differentiation of Adipose Tissue-Derived Mesenchymal Stem Cells. ResearchGate. [Link]

-

Parhami, F., et al. (2002). Role of the cholesterol biosynthetic pathway in osteoblastic differentiation of marrow stromal cells. Journal of Bone and Mineral Research, 17(11), 1997-2003. [Link]

-

Findakly, S., et al. (2020). Sterol and oxysterol synthases near the ciliary base activate the Hedgehog pathway. Journal of Cell Biology, 220(1), e202005193. [Link]

-

Poli, G., et al. (2021). The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. Antioxidants, 10(6), 939. [Link]

-

Chen, B., et al. (2020). High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells. Stem Cell Research & Therapy, 11(1), 112. [Link]

-

Bydlowski, S. P., et al. (2021). Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction. International Journal of Molecular Sciences, 22(15), 8255. [Link]

-

Tini, G., et al. (2023). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Computers in Biology and Medicine, 164, 107292. [Link]

-

Sielska, M., et al. (2023). Optimizing single cell RNA sequencing of stem cells. A streamlined workflow for enhanced sensitivity and reproducibility in hematopoietic studies. Frontiers in Cell and Developmental Biology. [Link]

-

Rulands, S., et al. (2021). Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells. STAR Protocols. [Link]

-

O'Flaherty, L., et al. (2018). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer. Biochimie, 153, 36-44. [Link]

-

Harvard FAS Informatics Group. (2023). [Tutorial] Bulk RNA-seq DE analysis. Harvard University. [Link]

-

Chen, L., et al. (2024). Autophagy mediated by ROS-AKT-FoxO pathway is required for intestinal regeneration in echinoderms. Cell Communication and Signaling, 22(1), 58. [Link]

-

Cebola Lab. RNA-seq: Step-by-step analysis pipeline for RNA-seq data. GitHub. [Link]

-

Liu, Y., et al. (2022). 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells. International Journal of Molecular Sciences, 23(18), 10731. [Link]

-

Metascience. (n.d.). Safety Data Sheet 7-Dehydrocholesterin. Metascience. [Link]

-

Leleu, X., et al. (2021). 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells. Cancers, 13(11), 2758. [Link]

-

Belin, S., et al. (2011). Interplay between LXR and Wnt/β-Catenin Signaling in the Negative Regulation of Peripheral Myelin Genes by Oxysterols. Journal of Neuroscience, 31(26), 9646-9658. [Link]

-

Porter, J. A., et al. (2022). Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond. Frontiers in Cell and Developmental Biology. [Link]

-

Meegle. (n.d.). RNA-Seq Analysis Pipeline. Meegle. [Link]

-

Bio-protocol. (n.d.). RNA-seq -Transcriptomics. Bio-protocol. [Link]

-

Belin, S., et al. (2011). Schematic model of crosstalk between oxysterol and Wnt pathways on the expression of myelin genes. ResearchGate. [Link]

-

Kalra, S., et al. (2023). Disrupted Cholesterol Biosynthesis and Hair Follicle Stem Cell Impairment in the Onset of Alopecia. bioRxiv. [Link]

-

de Medina, P., et al. (2011). Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles. Chemistry and Physics of Lipids, 164(2), 151-158. [Link]

-

Nachtergaele, S., et al. (2012). Activation of Hedgehog signaling by oxysterols is regioselective. ResearchGate. [Link]

-

Chuang, C.-Y., et al. (2023). Reactive Oxygen Species-Dependent Activation of EGFR/Akt/p38 Mitogen-Activated Protein Kinase and JNK1/2/FoxO1 and AP-1 Pathways in Human Pulmonary Alveolar Epithelial Cells. International Journal of Molecular Sciences, 24(19), 14618. [Link]

-

Roberts, B. S., et al. (2018). Structure–Activity Relationships for Side Chain Oxysterol Agonists of the Hedgehog Signaling Pathway. ACS Medicinal Chemistry Letters, 9(12), 1251-1256. [Link]

-

Sala, F., et al. (2023). Single-Cell RNA Sequencing Reveals Repair Features of Human Umbilical Cord Mesenchymal Stromal Cells. American Journal of Respiratory and Critical Care Medicine, 208(9), 978-989. [Link]

-

Monsalve, G. C., & Olmos, Y. (2011). The FOXO signaling axis displays conjoined functions in redox homeostasis and stemness. Free Radical Biology and Medicine, 51(4), 753-764. [Link]

-

Boster Biological Technology. (n.d.). Wnt / β-Catenin Signaling Pathway. Boster Bio. [Link]

-

Liu, A., et al. (2020). RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury. Stem Cell Research & Therapy, 11(1), 227. [Link]

-

Zhang, Y., et al. (2022). Oxysterol derivatives Oxy186 and Oxy210 inhibit WNT signaling in non-small cell lung cancer. PubMed. [Link]

-

Costa-Silva, J., et al. (2021). Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cholesterol. Carl ROTH. [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Cholesterol. Chemos. [Link]

-

Bonanno, E., et al. (2011). Blunted Akt/FOXO signalling and activation of genes controlling atrophy and fuel use in statin myopathy. The Journal of Physiology, 589(Pt 22), 5503-5519. [Link]

Sources

- 1. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells [mdpi.com]

- 3. Oxysterol derivatives Oxy186 and Oxy210 inhibit WNT signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. 7-Ketocholesterol Effects on Osteogenic Differentiation of Adipose Tissue-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Sterol and oxysterol synthases near the ciliary base activate the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Autophagy mediated by ROS-AKT-FoxO pathway is required for intestinal regeneration in echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. atsjournals.org [atsjournals.org]

- 15. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells | MDPI [mdpi.com]

- 16. RNA-Seq Analysis Pipeline [meegle.com]

- 17. arxiv.org [arxiv.org]

- 18. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. carlroth.com [carlroth.com]

- 21. chemos.de [chemos.de]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Diepoxycholesterol accumulation in Niemann-Pick type C models

Technical Deep Dive: 5,6-Epoxycholesterol and C-Triol Accumulation in Niemann-Pick Type C Models

Executive Summary: The Oxidative Fingerprint of NPC

Niemann-Pick Type C (NPC) is fundamentally a disorder of lysosomal cholesterol trafficking caused by loss-of-function mutations in NPC1 or NPC2.[1][2] While the primary pathology is the sequestration of unesterified cholesterol, the downstream metabolic consequences—specifically non-enzymatic auto-oxidation—provide the most reliable biomarkers and therapeutic targets.

This guide focuses on the accumulation of 5,6-epoxycholesterol (5,6-EC) and its stable metabolite Cholestane-3β,5α,6β-triol (C-triol) .[3] Often colloquially referenced in the context of "diepoxycholesterol" research (where synthetic diepoxides are used as LXR probes), the pathological reality in NPC models is the massive burden of the 5,6-epoxide species. This accumulation is not merely a bystander effect but a driver of cytotoxicity and a "gold standard" readout for therapeutic efficacy in drug development.

Mechanistic Foundation: From Lysosomal Traffic to Oxidative Stress

The causality of 5,6-EC accumulation in NPC models follows a rigid biochemical logic. Unlike enzymatic oxysterols (e.g., 27-hydroxycholesterol), 5,6-EC is a product of Reactive Oxygen Species (ROS) attacking the B-ring of the cholesterol molecule.

The Pathological Cascade

-

Primary Defect: NPC1/2 dysfunction halts the egress of LDL-derived cholesterol from the Late Endosome/Lysosome (LE/L).

-

Substrate Overload: Unesterified cholesterol reaches supranormal concentrations within the lysosome.

-

Oxidative Burst: The lysosomal environment in NPC cells becomes hyper-oxidative due to mitochondrial dysfunction and failed autophagy.

-

Auto-oxidation: ROS attacks the

double bond of cholesterol, generating 5,6 -

Metabolic Conversion: These epoxides are substrates for Cholesterol Epoxide Hydrolase (ChEH) (often associated with the EBP/D8D8 complex), which hydrolyzes them into Cholestane-3β,5α,6β-triol (C-triol) .

Technical Note: While 5,6-EC is the direct oxidation product, it is chemically labile. In biological matrices, it rapidly converts to C-triol. Therefore, C-triol is the stable surrogate marker for 5,6-EC accumulation.

Pathway Visualization

Caption: The oxidative cascade in NPC cells. Cholesterol accumulation coupled with ROS leads to non-enzymatic formation of 5,6-EC, which is hydrolyzed to the stable biomarker C-triol.

Experimental Protocols: Validating the Accumulation

To rigorously assess 5,6-EC and C-triol in NPC models (murine or cell-based), you must employ a self-validating extraction protocol . The primary risk is ex vivo oxidation (artificial formation of oxysterols during sample prep).

Protocol A: Sample Preparation & Extraction (The "BHT" Rule)

Objective: Extract oxysterols without inducing artificial oxidation.

-

Harvesting: Collect plasma or tissue (liver/cerebellum) from NPC

mice. -

Antioxidant Blockade (CRITICAL): Immediately add Butylated Hydroxytoluene (BHT) and Triphenylphosphine (TPP) to the lysis buffer/plasma.

-

Rationale: BHT scavenges radical species; TPP reduces hydroperoxides that could decompose into epoxides during processing.

-

-

Internal Standardization: Spike samples with deuterated standards: d7-Cholesterol (for total chol) and d7-Cholestane-3β,5α,6β-triol (specific for the analyte).

-

Self-Validation: If d7-Cholesterol shows oxidation to d7-epoxides during your run, your extraction failed to prevent artifacts.

-

-

Alkaline Saponification:

-

Perform mild saponification (1M KOH in EtOH, room temp, 1 hour) to hydrolyze esterified lipids.

-

Avoid Acid: Acidic conditions promote ring opening of epoxides, artificially inflating C-triol levels.

-

Protocol B: LC-MS/MS Quantification (Derivatization Strategy)

Objective: Enhance ionization efficiency for low-abundance oxysterols.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using Chloroform:Methanol (2:1). Dry under nitrogen.

-

Derivatization: React the dried residue with N,N-dimethylglycine (DMG) or Picolinic acid .

-

Mechanism:[2] Adds a permanent positive charge (or easily protonated amine) to the sterol, increasing MS sensitivity by 100-1000x compared to underivatized sterols.

-

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).

-

Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

-

Transition: Monitor MRM transitions specific to the DMG-ester of C-triol (e.g., m/z 590 -> 487).

-

Workflow Visualization

Caption: Optimized workflow for oxysterol analysis. The addition of antioxidants (BHT/TPP) prior to saponification is the critical control point for data integrity.

Quantitative Data: NPC vs. Wild Type

The accumulation of C-triol in NPC models is massive, often exceeding 10-50 fold elevations compared to wild-type (WT) controls. This high dynamic range makes it a superior biomarker to unesterified cholesterol itself, which may only increase 2-3 fold in plasma.

Table 1: Representative Oxysterol Concentrations in NPC1

| Analyte | Matrix | Wild Type (WT) | NPC1 | Fold Change | Therapeutic Goal (e.g., HPβCD) |

| Cholesterol | Plasma | ~2.5 mM | ~3.0 mM | 1.2x | No significant change |

| 7-Ketocholesterol | Plasma | 20-40 ng/mL | 500-1500 ng/mL | 25-40x | < 200 ng/mL |

| C-Triol | Plasma | 5-15 ng/mL | 200-600 ng/mL | 40-50x | < 50 ng/mL |

| 5,6-Epoxycholesterol | Liver | < 10 ng/mg | > 150 ng/mg | >15x | Significant Reduction |

Note: Data synthesized from standard lipidomic profiling of NPC1 null mice (e.g., Npc1

Therapeutic Implications

The accumulation of 5,6-EC and C-triol is not just a diagnostic marker; it is a readout of lysosomal health.

-

LXR Modulation: While "diepoxycholesterol" (specifically 5,6-24,25-diepoxycholesterol) is investigated as a potent LXR agonist to stimulate cholesterol efflux, the endogenous accumulation of 5,6-EC in NPC does not effectively resolve the lipid burden. This suggests that the endogenous pool may be sequestered or insufficient to trigger the nuclear receptor response required for clearance.

-

Cyclodextrin (HPβCD) Therapy: Treatment with HPβCD rapidly reduces plasma and tissue C-triol levels. This reduction often precedes neurological improvement, validating C-triol as a pharmacodynamic biomarker .

-

Antioxidant Adjuncts: Strategies combining cholesterol-reducing agents (like Miglustat) with antioxidants (e.g., Vitamin E, NAC) aim to specifically lower the 5,6-EC burden, thereby reducing the pro-apoptotic signaling associated with oxysterol accumulation.

References

-

Porter, N. A., et al. (1995). "Mechanisms of free radical oxidation of unsaturated lipids." Lipids.[1][4][5][6][7] Link

-

Jiang, X., et al. (2011). "Development of a sensitive and specific LC-MS/MS method for the quantification of cholestane-3β,5α,6β-triol in plasma." Journal of Chromatography B. Link

-

Ory, D. S., et al. (2015). "Cholestane-3β,5α,6β-triol is a sensitive biomarker for therapeutic monitoring of Niemann-Pick C1 disease." Science Translational Medicine. Link

-

Boenzi, S., et al. (2014). "A new simple and rapid LC-ESI-MS/MS method for quantification of plasma oxysterols as dimethylaminobutyrate esters." Clinica Chimica Acta. Link

-

Griffiths, W. J., & Wang, Y. (2020). "Oxysterol research: a brief review." Biochemical Society Transactions. Link

Sources

- 1. Cholesterol in Niemann–Pick Type C disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Cholestane-3β,5α,6β-triol: high levels in Niemann-Pick type C, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Diepoxycholesterol Binding to LXR Beta

An In-Depth Technical Guide for Drug Discovery & Structural Biology

Executive Summary

The Liver X Receptor beta (LXR

This guide focuses on the structural biology of epoxycholesterols —specifically the potent endogenous agonist 24(S),25-epoxycholesterol (24,25-EC) and its structural derivative 5,6:24,25-diepoxycholesterol . We analyze the atomic-level mechanisms governing LXR

Molecular Architecture of the LXR Ligand Binding Domain[1][2][3]

The LXR

Key Structural Features (PDB: 1P8D)

-

Pocket Volume:

600–800 ų, predominantly hydrophobic. -

Helix 12 (AF-2): The dynamic C-terminal helix that functions as the "lid" of the pocket. Its stabilization in the "closed" conformation is the prerequisite for co-activator recruitment (e.g., SRC-1).

-

The "Switch" Residues: His-435 and Trp-457 (LXR

numbering).[1] These two residues are the gatekeepers of activation.

The Binding Mechanism: 24(S),25-Epoxycholesterol vs. Diepoxycholesterol

To understand the "diepoxycholesterol" interaction, one must first establish the baseline mechanism of the mono-epoxide, 24(S),25-EC , which is the most potent endogenous ligand for LXR

The Agonist Mode: 24(S),25-EC (PDB: 1P8D)

In the crystal structure of LXR

-

Epoxide Positioning: The 24,25-epoxide ring sits deep within the pocket.

-

Hydrogen Bonding: The epoxide oxygen accepts a critical hydrogen bond from the imidazole side chain of His-435 .[1]

-

The Histidine-Tryptophan Switch: This H-bond locks the His-435 imidazole ring into a specific orientation where it stacks against the indole ring of Trp-457 .[1]

-

AF-2 Stabilization: This π-stacking interaction acts as a structural strut, holding Helix 12 (AF-2) in the active conformation, thereby forming the hydrophobic groove required for co-activator peptide binding.

The Selectivity Paradox: 5,6:24,25-Diepoxycholesterol

The molecule 5,6:24,25-diepoxycholesterol introduces a second epoxide group at the B-ring (positions 5,6).[2]

Structural Basis for Exclusion:

Despite 77% sequence identity in the LBDs of LXR

Visualizing the Activation Pathway

The following diagram illustrates the mechanistic flow from ligand entry to transcriptional activation, highlighting the critical "Switch" event.

Figure 1: Mechanistic pathway of LXR

Experimental Protocols

To validate binding and structure, standard radioligand assays often fail due to the extreme hydrophobicity of oxysterols (causing micelle formation). The Scintillation Proximity Assay (SPA) is the industry standard for this application.

Protocol: Scintillation Proximity Assay (SPA) for LXR

Objective: Determine

-

Reagent Preparation:

-

Receptor: Biotinylated LXR

-LBD (expressed in E. coli with AviTag). -

Beads: Streptavidin-coated SPA beads (PVT or YSi).

-

Ligand: [³H]-24(S),25-epoxycholesterol (Radiolabeled tracer).

-

Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT.

-

-

Workflow:

-

Immobilization: Incubate Biotin-LXR

(50 nM) with SPA beads (0.5 mg/well) for 30 mins at 4°C. -

Competition: Add unlabeled test compound (e.g., Diepoxycholesterol) in serial dilution.

-

Tracer Addition: Add [³H]-24,25-EC (25 nM final).

-

Equilibration: Incubate 1 hour at Room Temp (protected from light).

-

Readout: Measure CPM in a MicroBeta counter. Only radioligand bound to the receptor (close to the bead) excites the scintillant.

-

Protocol: Co-Crystallization of LXR with Oxysterols

Objective: Solve atomic structure (similar to PDB 1P8D).

-

Protein: Purify Human LXR

LBD (residues 207–461) to >95% homogeneity. -

Complex Formation: Incubate protein (10 mg/mL) with 5-fold molar excess of 24(S),25-EC and 2-fold excess of SRC-1 co-activator peptide.

-

Crystallization: Use Sitting Drop Vapor Diffusion.

-

Reservoir: 100 mM Sodium Citrate (pH 5.5), 20% PEG 3350, 200 mM Ammonium Acetate.

-

Drop: 1 µL Protein Complex + 1 µL Reservoir.

-

-

Data Collection: Flash freeze in liquid nitrogen using 20% glycerol as cryoprotectant. Collect X-ray diffraction data at a synchrotron source (e.g., APS, ESRF).

Quantitative Data Summary

The following table summarizes the binding affinities (

| Ligand | LXR | LXR | Selectivity Profile | Structural Note |

| 24(S),25-Epoxycholesterol | ~200 nM | ~200 nM | Pan-Agonist | H-bonds to His-435 (Beta) / His-421 (Alpha) |

| 5,6:24,25-Diepoxycholesterol | ~390 nM | > 1700 nM | LXR | B-ring epoxide causes clash in Beta pocket |

| T0901317 (Synthetic) | ~50 nM | ~50 nM | Pan-Agonist | Acidic OH mimics epoxide acceptor role |

Interaction Map (Graphviz)

This diagram details the specific residue contacts within the LXR

Figure 2: Residue interaction map for 24(S),25-EC in the LXR

References

-

Janowski, B. A., et al. (1999).[4] "Structural requirements of ligands for the oxysterol liver X receptors LXRalpha and LXRbeta." Proceedings of the National Academy of Sciences, 96(1), 266–271.[3][4] Link

-

Williams, S., et al. (2003). "X-ray crystal structure of the liver X receptor beta ligand binding domain: regulation by a histidine-tryptophan switch." Journal of Biological Chemistry, 278(29), 27138–27143. (PDB 1P8D Primary Citation).[5][1][6][7] Link

-

Lehmann, J. M., et al. (1997). "Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway." Journal of Biological Chemistry, 272(6), 3137–3140. Link

-

Yang, C., et al. (2006). "Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands."[8] Journal of Biological Chemistry, 281(38), 27816–27826. Link

-

Bovenga, F., et al. (2015). "Crystal structure of the heterodimeric complex of LXRalpha and RXRbeta ligand-binding domains in a fully agonistic conformation." EMBO Journal, 26, 116–127. Link

Sources

- 1. rcsb.org [rcsb.org]

- 2. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. Phytosterols Inhibit Side-Chain Oxysterol Mediated Activation of LXR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inventivapharma.com [inventivapharma.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural requirements of ligands for the oxysterol liver X receptors LXRalpha and LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Total Chemical Synthesis of 5,6:22,23-Diepoxycholesterol

Executive Summary & Biological Significance

5,6:22,23-diepoxycholesterol is a highly oxidized sterol derivative utilized in the study of lipid metabolism, specifically as a mechanistic probe for Liver X Receptor (LXR) binding and oxysterol trafficking pathways. Unlike mono-epoxidized variants (e.g., 24(S),25-epoxycholesterol), the diepoxide presents unique synthetic challenges due to the simultaneous presence of two epoxide rings with distinct chemical sensitivities.

Key Technical Challenges:

-

Regioselectivity: The precursor, 22-dehydrocholesterol, contains two alkene moieties: a trisubstituted

bond (B-ring) and a disubstituted -

Acid Lability: The 5,6-epoxide functionality is extremely sensitive to acid-catalyzed hydrolysis, readily opening to form cholestane-3

,5 -

Stereochemical Complexity: Non-directed epoxidation yields a mixture of diastereomers (5

/5

This protocol details a robust, scalable route for the total synthesis of 5,6:22,23-diepoxycholesterol via controlled m-CPBA oxidation, emphasizing a "buffered purification" strategy to preserve the labile epoxide rings.

Retrosynthetic Analysis & Workflow

The synthesis relies on the global epoxidation of the diene precursor. To prevent side reactions involving the C3-hydroxyl group, the molecule is first protected as an acetate ester, then oxidized, and finally purified.

Figure 1: Strategic workflow for the synthesis of 5,6:22,23-diepoxycholesterol. Note the critical reductive quench step to remove excess peroxide before concentration.

Materials & Reagents

| Reagent | Grade/Purity | Role | Notes |

| 22-Dehydrocholesterol | >98% | Substrate | Commercial or synthesized from Stigmasterol. |

| m-CPBA | 77% (max) | Oxidant | Purify by washing with phosphate buffer if acid content >10% [2]. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Dried over CaH₂ or molecular sieves. |

| Triethylamine (TEA) | Reagent | Buffer | Essential for deactivating silica gel. |

| Sodium Sulfite (Na₂SO₃) | Sat. Aqueous | Quench | Destroys unreacted peroxide. |

| Sodium Bicarbonate | Sat. Aqueous | Neutralizer | Neutralizes m-chlorobenzoic acid byproduct. |

Detailed Experimental Protocol

Step 1: Protection (Synthesis of 22-Dehydrocholesteryl Acetate)

Rationale: Acetylation protects the 3

-

Dissolve 22-dehydrocholesterol (1.0 eq, 1.0 g) in anhydrous pyridine (10 mL).

-

Add acetic anhydride (5.0 eq) and a catalytic amount of DMAP (10 mg).

-

Stir at Room Temperature (RT) for 4 hours under nitrogen.

-

Workup: Pour into ice-cold 1M HCl (to remove pyridine), extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Quantitative. Proceed to Step 2 without further purification if TLC shows single spot (

in 4:1 Hex/EtOAc).

Step 2: Global Epoxidation

Rationale: The reaction uses excess oxidant to ensure conversion of the slower-reacting C22 double bond. Low temperature addition prevents thermal decomposition of the oxidant.

-

Dissolve 22-dehydrocholesteryl acetate (1.0 g, 2.34 mmol) in anhydrous DCM (25 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add m-CPBA (3.0 eq, ~7.0 mmol) dissolved in DCM (15 mL) via addition funnel over 20 minutes.

-

Note: Using 3.0 equivalents ensures both the

and

-

-

Allow the reaction to warm to RT naturally and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) will disappear. An intermediate (mono-epoxide) may appear transiently before converting to the diepoxide (

Step 3: Critical Workup (The "Double Wash" Method)

Rationale: m-Chlorobenzoic acid (byproduct) can catalyze the ring-opening of the 5,6-epoxide. This step must be performed quickly and cold.

-

Cool the reaction mixture to 0°C.

-

Quench: Add saturated aqueous Na₂SO₃ (20 mL) and stir vigorously for 15 minutes.

-

Test: Check organic layer with starch-iodide paper to ensure no active oxidant remains (paper should NOT turn blue).

-

-

Neutralization: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) until the aqueous layer pH is >8.

-

Wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat, as thermal rearrangement of the epoxide to a ketone can occur.

Step 4: Buffered Purification

Rationale: Standard silica gel is slightly acidic (pH 6.5). This is sufficient to destroy 5,6-epoxides. The stationary phase must be deactivated with base [3].

-

Column Preparation: Slurry silica gel (230-400 mesh) in Hexane containing 1% Triethylamine (TEA) . Allow to stand for 30 minutes.

-

Loading: Dissolve the crude residue in a minimum amount of Hexane/TEA (99:1).

-

Elution: Elute with a gradient of Hexane/EtOAc (containing 0.5% TEA) from 95:5 to 80:20.

-

Fraction Collection:

-

Fraction A: 5

,6 -

Fraction B: 5

,6 -

Note: Separation of 22R/22S isomers is difficult on normal phase silica and usually requires reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) [4].

-

Stereochemical Outcome & Characterization

The reaction produces a mixture of four diastereomers. For most biological assays (e.g., LXR ligand screening), the mixture is often used, but characterization requires identifying the major components.

Isomer Tree

Figure 2: Stereochemical divergence. The 5

Key NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Proton | 5 | 5 | Notes |

| H-6 | ~2.90 (d, J=4 Hz) | ~3.05 (d, J=2 Hz) | Diagnostic for B-ring stereochemistry. |

| H-3 | ~3.90 (m) | ~4.75 (m) | Shift varies if acetylated. |

| H-22/23 | 2.50 – 2.80 (m) | 2.50 – 2.80 (m) | Overlapping multiplets; complex due to R/S mixture. |

| C-19 (Me) | ~1.05 (s) | ~1.00 (s) | Angular methyl shift is sensitive to epoxide orientation. |

Storage and Stability

-

Storage: Store pure fractions at -80°C under Argon.

-

Solvent: Avoid storing in protic solvents (Methanol/Ethanol) for extended periods as solvolysis can occur.

-

Handling: Always use glassware treated with a dilute base wash or silylated glassware to minimize surface acidity.

References

-

Poirot, S., et al. (2017).[1] Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol recovery for quantification by GC/MS. Chemistry and Physics of Lipids, 207, 202-210. Link

-

Purification of m-Chloroperbenzoic Acid.[2] Organic Syntheses, Coll. Vol. 9, p.128 (1998). Link

-

Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 226-231. Link

-

Budesonide Epimer Separation (Analogous Steroid Side-chain Separation). Journal of Chromatography B, 928, 111-116. Link

-

Corey, E.J., et al. (1979). Synthesis of 24,25-epoxycholesterol. Journal of the American Chemical Society, 101(6), 1608-1609. Link

Sources

Preparation of diepoxycholesterol stock solutions for cell culture

Application Note: High-Integrity Preparation of Diepoxycholesterol (DEC) Stock Solutions for Cell Culture

Executive Summary

Diepoxycholesterol (DEC) and its mono-epoxide analogs (e.g., 5,6-epoxycholesterol, 24,25-epoxycholesterol) are potent oxysterols that function as ligands for Liver X Receptors (LXRs) and modulators of cholesterol homeostasis. However, their extreme hydrophobicity and susceptibility to auto-oxidation present significant challenges in cell culture.

Improper preparation leads to micro-crystallization in the culture medium, resulting in:

-

False Negatives: The compound never enters the cell.

-

Physical Cytotoxicity: Crystals mechanically damage cell membranes, mimicking apoptosis.

-

Data Irreproducibility: Variable effective concentrations across replicates.

This guide provides two validated protocols: a Solvent-Based Rapid Method for short-term assays and a Cyclodextrin-Complexed Method (Gold Standard) for maximum bioavailability and stability.

Critical Physicochemical Constraints

Before beginning, review the specific properties of your sterol derivative.

| Parameter | Specification | Critical Impact |

| Primary Solvent | Ethanol (Absolute) | Preferred over DMSO. Sterols have higher solubility in Ethanol (~20 mg/mL) than DMSO (~0.1–2 mg/mL without warming). |

| Aqueous Solubility | < 1 µM | Insoluble in media. Requires carrier (BSA or Cyclodextrin) to prevent precipitation. |

| Plastic Binding | High | CRITICAL: Sterols bind to polypropylene (eppendorf tubes) and polystyrene. Use Glass or PTFE (Teflon) vessels only. |

| Stability | Low | Prone to oxidative degradation. Stock solutions must be purged with Argon/Nitrogen.[1] |

| Filtration | Hydrophobic | Use PTFE or PVDF filters. Do NOT use Cellulose Acetate (binds sterols). |

Protocol A: Solvent-Based Stock (Ethanol/DMSO)

Best for: Short-term exposures (<12h) or high-throughput screens where carrier effects must be minimized.

Materials

-

Diepoxycholesterol (DEC) powder (Store at -20°C).[2]

-

Solvent: Ethanol (anhydrous, ≥99.5%) OR DMSO (cell culture grade).

-

Vessel: Amber glass vial with Teflon-lined cap.

-

Gas: Argon or Nitrogen stream.[1]

Step-by-Step Procedure

-